molecular formula C11H14F3NO2S B5589910 N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide

N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B5589910
M. Wt: 281.30 g/mol
InChI Key: DFUWWNVFLNHUQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide and related compounds involves reactions that can yield complex structures. For instance, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of a compound with extensive π–π interactions along the c-axis between phenyl rings and pyridyl rings, indicative of the sophisticated synthetic routes possible for derivatives of benzenesulfonamide (Balu & Gopalan, 2013).

Molecular Structure Analysis

Molecular structure analysis reveals the intricacies of benzenesulfonamide derivatives' crystalline forms. For example, extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds are characteristic of these compounds, as seen in the crystallography of certain derivatives (Balu & Gopalan, 2013). These structural details underscore the complexity and stability of the molecule's architecture.

Chemical Reactions and Properties

Benzenesulfonamides participate in diverse chemical reactions, forming compounds with significant biological and chemical activity. For example, N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a derivative, is a sterically demanding electrophilic fluorinating reagent that improves the enantioselectivity of products in certain reactions (Yasui et al., 2011).

Physical Properties Analysis

Physical properties such as crystal structure, melting points, and solubility are critical in understanding the compound's potential applications. The detailed crystallographic analysis provides insights into the molecular geometry, bond lengths, and angles, crucial for predicting the behavior of these compounds in various solvents and conditions. For example, the synthesis and crystal structure of related benzenesulfonamide derivatives have been reported, revealing significant structural details that influence their physical properties (Sreenivasa et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide, including reactivity, stability, and interaction with other chemical species, are influenced by its molecular structure. Studies on derivatives have shown a variety of reactions, including electrophilic fluorination, which highlights the compound's versatility and potential for further chemical modifications (Yasui et al., 2011).

Safety and Hazards

The safety and hazards associated with “N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide” are not explicitly stated in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

The future directions of “N-(tert-butyl)-3-(trifluoromethyl)benzenesulfonamide” could potentially involve its use in the synthesis of diverse fluorinated compounds through selective C–F bond activation . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2S/c1-10(2,3)15-18(16,17)9-6-4-5-8(7-9)11(12,13)14/h4-7,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUWWNVFLNHUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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